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Introduction:

TDI-11055 is a potent and orally bioavailable small-molecule inhibitor of the eleven-nineteen
leukemia (ENL) YEATS domain.[1][2][3][4] The ENL protein is an epigenetic reader that
recognizes acetylated and crotonylated histone marks, playing a critical role in the
transcriptional regulation of oncogenic gene programs, particularly in acute myeloid leukemia
(AML).[5][6][7] TDI-11055 competitively blocks the interaction of the ENL YEATS domain with
acylated histones, leading to the displacement of ENL from chromatin and the suppression of
key cancer-driving genes.[3][4] This document provides detailed application notes and
protocols for the use of TDI-11055 in preclinical in vivo mouse studies, based on currently
available research.

Data Presentation
Table 1: In Vivo Efficacy of TDI-11055 in AML Xenograft
Mouse Models
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. Treatment Efficacy
Mouse Model Cell Line/PDX . Reference
Regimen Readouts
Significant
inhibition of
tumor growth;
100 or 200 .
MV4;11 (MLL- ) Reduction in
BALB/c nude mg/kg, p.o., b.i.d. [3][8]
rearranged AML) ENL target
for 8 days
genes (HOXAG9,
MYC, MEIS1,
MYB)
MLL-rearranged 200 mg/kg, p.o., Blocked disease
NSG/NSGS _ [8]1[9]
PDX g.d. for 28 days progression
NPM1-mutated 200 mg/kg, p.o., Blocked disease
NSG/NSGS (81191

PDX

g.d. for 28 days

progression

Table 2: P kinetic Profile of TDI-11055 in Mi

Dose (Oral) Key PK Parameters Outcome Reference
Exceeded in vitro
Unbound plasma IC50 for MV4;11 cells
30, 50, 100 mg/kg [3][10][11]

concentration

(0.27 umol/L) for a

sustained period

100 malk Unbound plasma
m
99 exposures

Exceeded the cell
IC50 out to 15 hours

30-100 mg/kg Bioavailability

High oral
bioavailability (Fpo
>100%)

[3](8]

Signaling Pathway

The following diagram illustrates the mechanism of action of TDI-11055.
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Caption: Mechanism of TDI-11055 Action.

Experimental Protocols

Formulation of TDI-11055 for Oral Gavage

© 2025 BenchChem. All rights reserved.

3/7 Tech Support



https://www.benchchem.com/product/b12363261?utm_src=pdf-body-img
https://www.benchchem.com/product/b12363261?utm_src=pdf-body
https://www.benchchem.com/product/b12363261?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Materials:

e TDI-11055 powder

o Dimethyl sulfoxide (DMSO)

o PEG400 (Polyethylene glycol 400)
o Tween 80 (Polysorbate 80)

» Sterile water

» Sterile tubes and syringes
Protocol:

e Prepare the vehicle solution. A commonly used vehicle for similar compounds consists of 5%
DMSO, 45% PEG400, 2.5% Tween 80, and 47.5% water.[12]

o To prepare the dosing solution, first dissolve the required amount of TDI-11055 powder in
DMSO.

e Add PEG400 to the solution and mix thoroughly.

e Add Tween 80 and mix again.

o Finally, add sterile water to reach the final desired concentration and volume.
» Vortex the solution until it is homogeneous.

o Prepare the vehicle control solution using the same procedure but without adding TDI-
11055.[9]

In Vivo Efficacy Study in an AML Xenograft Model

Animal Model:

e Immunocompromised mice (e.g., BALB/c nude, NSG, or NSGS) are typically used for
xenograft studies.[8][9]
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Caption: Typical Experimental Workflow for an In Vivo Efficacy Study.
Protocol:

o Cell Implantation: Subcutaneously implant AML cells (e.g., 2 million MV4;11 cells) into the
flank of each mouse.[8][9] For disseminated leukemia models, cells can be injected via the
tail vein.[8][9]

e Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. For disseminated
models, leukemia burden can be monitored via bioluminescent imaging or flow cytometry of
peripheral blood.

o Treatment Initiation: Once tumors reach a predetermined size (e.g., 300-400 mm3),
randomize the mice into treatment and vehicle control groups.[8]

e Drug Administration: Administer TDI-11055 or vehicle solution via oral gavage at the desired
dose and schedule (e.g., 100 or 200 mg/kg, once or twice daily).[3][8]

e Monitoring during Treatment: Continue to monitor tumor volume and body weight throughout
the study.[8] Observe the animals for any signs of toxicity.

» Endpoint and Analysis: At the end of the study (e.g., after 8 or 28 days of treatment),
euthanize the mice and excise the tumors.[3][8][9] A portion of the tumor can be used for
pharmacodynamic analysis, such as measuring the expression of ENL target genes (e.g.,
HOXA9, MYC) by gPCR.[3][8]

Toxicity Study in Healthy Mice

Animal Model:
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e Healthy, immunocompetent mice (e.g., C57BL/6) can be used to assess potential effects on
normal hematopoiesis.[8]

Protocol:

e Treatment: Administer TDI-11055 at a therapeutic dose (e.g., 200 mg/kg, p.o., g.d.) or
vehicle to a cohort of healthy mice for an extended period (e.g., 28 consecutive days).[8]

e Monitoring: Monitor the mice for general health, body weight changes, and any signs of overt
toxicity.[8]

¢ Analysis: At the end of the treatment period, collect blood for complete blood count (CBC)
analysis to assess effects on red blood cells, platelets, and various white blood cell
populations.[8] Spleen weight can also be measured.[8]

Disclaimer: These protocols are intended as a guide and may require optimization based on
the specific experimental context, including the mouse strain, cell line, and specific research
guestions. All animal experiments should be conducted in accordance with institutional
guidelines and regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. medchemexpress.com [medchemexpress.com]
e 2. TDI-11055 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
» 3. aacrjournals.org [aacrjournals.org]

e 4. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute
Myeloid Leukemia [pubmed.ncbi.nim.nih.gov]

e 5. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies:
Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://aacrjournals.org/cancerdiscovery/article-pdf/doi/10.1158/2159-8290.CD-21-1307/3204665/cd-21-1307.pdf
https://www.benchchem.com/product/b12363261?utm_src=pdf-body
https://aacrjournals.org/cancerdiscovery/article-pdf/doi/10.1158/2159-8290.CD-21-1307/3204665/cd-21-1307.pdf
https://aacrjournals.org/cancerdiscovery/article-pdf/doi/10.1158/2159-8290.CD-21-1307/3204665/cd-21-1307.pdf
https://aacrjournals.org/cancerdiscovery/article-pdf/doi/10.1158/2159-8290.CD-21-1307/3204665/cd-21-1307.pdf
https://aacrjournals.org/cancerdiscovery/article-pdf/doi/10.1158/2159-8290.CD-21-1307/3204665/cd-21-1307.pdf
https://www.benchchem.com/product/b12363261?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/tdi-11055.html
https://synapse.patsnap.com/drug/c30b3f27ae6b1c049223d15e123f4f66
https://aacrjournals.org/cancerdiscovery/article/12/11/2684/710006/Small-Molecule-Inhibition-of-the-Acyl-Lysine
https://pubmed.ncbi.nlm.nih.gov/36053276/
https://pubmed.ncbi.nlm.nih.gov/36053276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017412/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017412/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

6. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies:
Discovery of TDI-11055 - PubMed [pubmed.ncbi.nim.nih.gov]

e 7.pubs.acs.org [pubs.acs.org]
o 8. aacrjournals.org [aacrjournals.org]

e 9. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute
Myeloid Leukemia - PMC [pmc.ncbi.nim.nih.gov]

e 10. researchgate.net [researchgate.net]
e 11. researchgate.net [researchgate.net]
e 12. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [Application Notes and Protocols for TDI-11055 in In
Vivo Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12363261#tdi-11055-dosage-for-in-vivo-mouse-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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